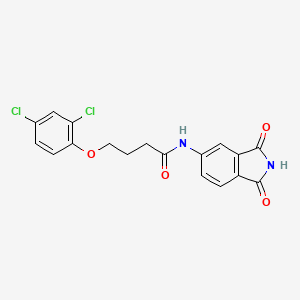
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide
説明
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DCPIB and has been found to have various applications in the field of biochemistry and physiology. In
作用機序
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide involves the selective blockage of VRACs. VRACs are ion channels that play a crucial role in cell volume regulation. DCPIB binds to VRACs and inhibits their function, leading to a decrease in ion transport across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide have been extensively studied. DCPIB has been found to have various effects on cell volume regulation, apoptosis, and proliferation. Additionally, DCPIB has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the primary advantages of using 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide in lab experiments is its selective blockage of VRACs. This allows for the study of the role of VRACs in various physiological and pathological processes. However, one of the limitations of using DCPIB is its potential off-target effects on other ion channels. Therefore, it is essential to use DCPIB in combination with other methods to confirm its specificity for VRACs.
将来の方向性
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide. One of the primary directions is the development of more selective VRAC inhibitors. Additionally, DCPIB can be used to study the role of VRACs in various physiological and pathological processes, such as cancer, inflammation, and ischemia. Furthermore, DCPIB can be used in combination with other methods, such as electrophysiology and imaging, to gain a better understanding of VRAC function.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide has been found to have various scientific research applications. One of the primary applications of this compound is in the field of ion channel research. DCPIB has been found to selectively block volume-regulated anion channels (VRACs) and has been used to study the role of VRACs in various physiological and pathological processes.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-10-3-6-15(14(20)8-10)26-7-1-2-16(23)21-11-4-5-12-13(9-11)18(25)22-17(12)24/h3-6,8-9H,1-2,7H2,(H,21,23)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDUVTTVOMWQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



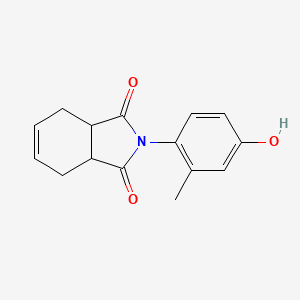
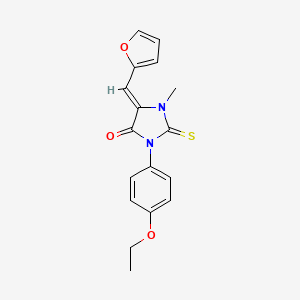
![{[2-(dibenzylamino)-2-oxoethyl]thio}acetic acid](/img/structure/B4850327.png)
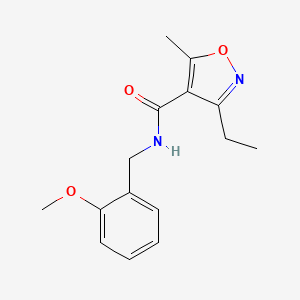
![4-[(2-bromophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4850339.png)
![methyl 4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4850347.png)
![N-ethyl-1',6-dimethyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4850360.png)
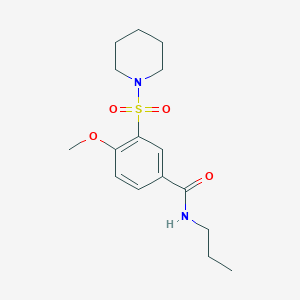
![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)

![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4850367.png)
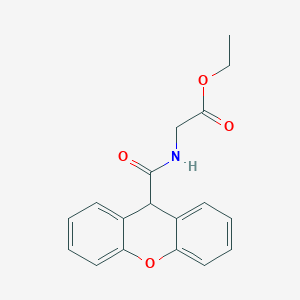
![3-allyl-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4850380.png)